molecular formula C18H17BrN2O2S B5118329 (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1,3-diethyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1,3-diethyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B5118329
M. Wt: 405.3 g/mol
InChI Key: IHYZZKNXMQNDLJ-PTNGSMBKSA-N
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Description

The compound (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1,3-diethyl-2-sulfanylideneimidazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes a furan ring, a bromophenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1,3-diethyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through a condensation reaction between an amine and a carbonyl compound, followed by cyclization.

    Final Assembly: The final step involves the coupling of the furan ring with the bromophenyl group and the imidazolidinone core under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone core, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1,3-diethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl group and the furan ring are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. The imidazolidinone core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1,3-diethyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-1,3-diethyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1,3-diethyl-2-sulfanylideneimidazolidin-4-one lies in its bromophenyl group, which imparts distinct electronic and steric properties compared to its chloro- and fluoro- analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for further research and development.

Properties

IUPAC Name

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-diethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-3-20-15(17(22)21(4-2)18(20)24)11-14-9-10-16(23-14)12-5-7-13(19)8-6-12/h5-11H,3-4H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYZZKNXMQNDLJ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N(C1=S)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)N(C1=S)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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